molecular formula C10H16N2O2 B2843544 2-(Prop-2-enoylamino)cyclohexane-1-carboxamide CAS No. 2177620-32-3

2-(Prop-2-enoylamino)cyclohexane-1-carboxamide

Cat. No.: B2843544
CAS No.: 2177620-32-3
M. Wt: 196.25
InChI Key: NQFOTHQDQSDHBN-UHFFFAOYSA-N
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Description

“2-(Prop-2-enoylamino)cyclohexane-1-carboxamide” is a chemical compound that has been studied for its potential biological applications . It belongs to the class of compounds known as cyclohexane carboxamides .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the coupling of 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide and (phenylamino)cyclohexanecarboxamide with different amines . The structures of the synthesized compounds were confirmed using IR, 1H and 13C NMR, MS, and microanalysis .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the cyclohexane core, which is a six-membered ring structure. The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Future Directions

The future directions for the study of “2-(Prop-2-enoylamino)cyclohexane-1-carboxamide” could involve further exploration of its biological activities, particularly its potential antitumor effects . Additionally, the synthesis of more derivatives and their subsequent evaluation could provide valuable insights into the structure-activity relationships of these compounds .

Properties

IUPAC Name

2-(prop-2-enoylamino)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-9(13)12-8-6-4-3-5-7(8)10(11)14/h2,7-8H,1,3-6H2,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFOTHQDQSDHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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